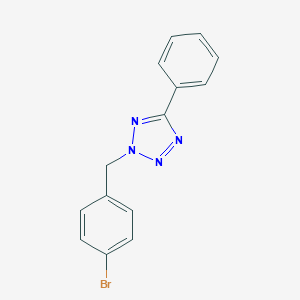

2-(4-bromobenzyl)-5-phenyl-2H-tetraazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H11BrN4 |

|---|---|

Molecular Weight |

315.17 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methyl]-5-phenyltetrazole |

InChI |

InChI=1S/C14H11BrN4/c15-13-8-6-11(7-9-13)10-19-17-14(16-18-19)12-4-2-1-3-5-12/h1-9H,10H2 |

InChI Key |

WIBZAFXCZULLSV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

A representative procedure involves reacting 5-phenyl-1H-tetrazole (1.0 equiv) with 4-bromobenzyl bromide (1.2 equiv) in acetonitrile under reflux, using potassium carbonate (2.5 equiv) as a base. The reaction typically completes within 12–24 hours, yielding 2-(4-bromobenzyl)-5-phenyl-2H-tetrazole in 65–78% yield after purification by flash chromatography.

Key Variables:

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

-

Base : K₂CO₃ outperforms weaker bases like NaHCO₃ due to superior deprotonation efficiency.

-

Temperature : Reflux conditions (80–100°C) are critical for overcoming kinetic barriers.

Copper-Catalyzed Coupling Reactions

Copper-mediated cross-coupling offers a regioselective pathway. For example, 5-phenyl-2H-tetrazole reacts with 4-bromobenzylboronic acid in the presence of Cu₂O (5 mol%) under oxygen atmosphere in DMSO at 100°C.

Optimized Protocol

Mechanistic Insight:

Copper facilitates oxidative coupling by activating the tetrazole nitrogen, enabling electrophilic aromatic substitution (EAS) with the 4-bromobenzyl group.

[3+2] Cycloaddition between nitriles and azides provides an alternative route. For instance, 4-bromobenzyl cyanide reacts with sodium azide under acidic conditions to form the tetrazole ring, followed by phenyl group introduction via Suzuki coupling.

Stepwise Synthesis:

-

Cycloaddition : 4-Bromobenzyl cyanide + NaN₃ → 5-(4-bromobenzyl)-1H-tetrazole (ZnBr₂ catalysis, 110°C, 12 h, 82% yield).

-

Arylation : Pd-catalyzed coupling with phenylboronic acid yields the final product (75% yield).

Comparative Analysis of Methods

Advantages and Limitations:

-

N-Alkylation : Simple setup but moderate yields.

-

Copper Catalysis : High efficiency but requires inert conditions.

-

Cycloaddition : Scalable but involves multi-step synthesis.

Purification and Characterization

-

Purification : Flash chromatography (silica gel, ethyl acetate/hexane 1:3) resolves regioisomers.

-

Characterization :

Challenges and Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.